2-Ethenyl-1-fluoro-3-methylbenzene
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Overview
Description
2-Ethenyl-1-fluoro-3-methylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide
Catalyst: AlCl₃
Another method involves the Heck reaction , where a palladium catalyst is used to couple a vinyl halide with a substituted benzene derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening for catalyst optimization and reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Nitration: HNO₃/H₂SO₄ at low temperatures
Sulfonation: SO₃/H₂SO₄ at elevated temperatures
Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled conditions
Major Products
Nitration: Formation of nitro derivatives
Sulfonation: Formation of sulfonic acids
Halogenation: Formation of halogenated derivatives
Scientific Research Applications
2-Ethenyl-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-fluoro-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the ethenyl group can participate in addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-1-fluorobenzene: Lacks the methyl group, leading to different reactivity and applications.
1-Fluoro-3-methylbenzene: Lacks the ethenyl group, affecting its chemical behavior.
2-Ethenyl-1-methylbenzene: Lacks the fluorine atom, resulting in different electronic properties.
Properties
IUPAC Name |
2-ethenyl-1-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYROGXCYCUVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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